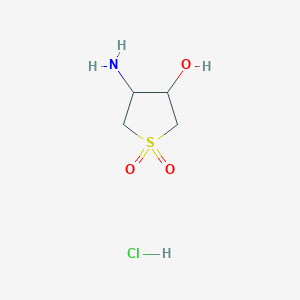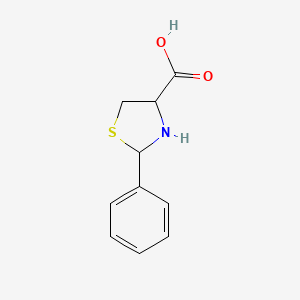
2-Phenylthiazolidine-4-carboxylic acid
概要
説明
2-Phenylthiazolidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11NO2S . It has a molecular weight of 209.27 g/mol . The IUPAC name for this compound is 2-phenyl-1,3-thiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Phenylthiazolidine-4-carboxylic acid isInChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) . The Canonical SMILES for this compound is C1C(NC(S1)C2=CC=CC=C2)C(=O)O . Physical And Chemical Properties Analysis
2-Phenylthiazolidine-4-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 433.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.7±3.0 kJ/mol and a flash point of 216.0±28.7 °C .科学的研究の応用
Microwave-Assisted Synthesis : A study by Gao Wen-xiu (2007) explored the rapid synthesis of 2-phenylthiazolidine-4-carboxylic acid using microwave technology. The research demonstrated the efficacy of microwave technology in synthesizing optically active compounds, highlighting its simplicity, safety, rapidity, and high yield (Gao, 2007).
Epimerization Studies : Nagasawa, Goon, and Shirota (1981) studied the epimerization at the C-2 position of 2-substituted thiazolidine-4-carboxylic acids in neutral, protic solvents. This research provided insights into the stability and chemical behavior of these compounds (Nagasawa, Goon, & Shirota, 1981).
Antibacterial Applications : Song et al. (2009) synthesized 2-arylthiazolidine-4-carboxylic acid derivatives and evaluated their antibacterial activities. Some derivatives showed potent antibacterial activities, suggesting their potential use as antibacterial agents (Song et al., 2009).
Generation and Reactivity : Melo et al. (2004) investigated the generation and reactivity of a derivative of 2-phenylthiazolidine-4-carboxylic acid, contributing to the understanding of its chemical reactivity and potential applications in synthesis (Melo et al., 2004).
Intramolecular Dipolar Cycloaddition : Another study by Melo et al. (1999) focused on the intramolecular 1,3-dipolar cycloaddition of mesoionic species derived from 2-phenylthiazolidine-4-carboxylic acid. This research is significant for the synthesis of new 1H-pyrrolo[1,2-c]thiazole derivatives (Melo et al., 1999).
Determination Methods : Bradham, Catsimpoolas, and Wood (1965) described methods for determining 2-iminothiazolidine-4-carboxylic acid, which is related to 2-phenylthiazolidine-4-carboxylic acid. This research provided techniques for analyzing such compounds in complex mixtures like urine (Bradham, Catsimpoolas, & Wood, 1965).
Anti-Cancer Activity : Kumar et al. (2013) synthesized spiropyrrolidine-oxindole derivatives from 2-phenylthiazolidine-4-carboxylic acid and found that these derivatives exhibited promising anti-cancer activity against human breast cancer cell lines (Kumar et al., 2013).
Cysteine Precursors and Antitumor Agents : Recasens et al. (1992) investigated the use of 2-phenylthiazolidine-4-carboxylate as a cysteine precursor and its effects on tumor growth in rats. The study provided insights into the biochemical and physiological implications of these compounds (Recasens et al., 1992).
作用機序
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It’s known that carboxylic acids, which this compound is a derivative of, can undergo nucleophilic acyl substitution reactions . This involves the carboxylic acid reacting with a nucleophile, leading to a substitution at the acyl carbon .
Biochemical Pathways
Derivatives of this compound have been studied for their radioprotective properties , suggesting potential involvement in pathways related to DNA repair and cellular response to radiation .
Result of Action
Studies on its derivatives suggest potential radioprotective effects .
Safety and Hazards
2-Phenylthiazolidine-4-carboxylic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation persists, seek medical advice .
特性
IUPAC Name |
2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYQBFYMBALBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284363 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiazolidine-4-carboxylic acid | |
CAS RN |
42607-21-6 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-2-phenylthiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-phenylthiazolidine-4-carboxylic acid derivatives in medicinal chemistry?
A1: Research suggests that derivatives of 2-phenylthiazolidine-4-carboxylic acid exhibit promising anti-cancer activity. Specifically, spiropyrrolidine-oxindole derivatives, synthesized via a 1,3-dipolar cycloaddition reaction involving 2-phenylthiazolidine-4-carboxylic acid, have shown efficacy against human breast cancer cell lines []. Additionally, studies have investigated the radioprotective properties of 2-phenylthiazolidine-4-carboxylic acid derivatives [, ].
Q2: How does the structure of 2-phenylthiazolidine-4-carboxylic acid lend itself to the synthesis of diverse derivatives?
A2: The structure of 2-phenylthiazolidine-4-carboxylic acid contains both a thiazolidine ring and a carboxylic acid functional group, offering multiple sites for chemical modification. This allows for the introduction of various substituents and the formation of diverse derivatives. For instance, researchers have synthesized S-methylmethionine sulfonium (SMMS) derivatives by modifying the carboxylic acid group. These derivatives demonstrated skin-protective effects against ultraviolet radiation [].
Q3: Can you provide an example of a specific reaction involving 2-phenylthiazolidine-4-carboxylic acid and discuss its significance?
A3: One notable reaction is the generation of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates from N-acyl derivatives of (2R,4R)-2-phenylthiazolidine-4-carboxylic acid [, ]. These mesoionic compounds can undergo intramolecular 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. This reaction is particularly significant as it offers a route to enantiomerically pure compounds, which are highly desirable in pharmaceutical research [].
Q4: Has the structure of any 2-phenylthiazolidine-4-carboxylic acid derivative been confirmed by X-ray crystallography?
A4: Yes, the structures of methyl (2R,4R)-N-ethoxyoxalyl-2-phenylthiazoliddine-4-carboxylate [] and a specific 1H-pyrrolo[1,2-c]thiazole derivative (8a) synthesized from a 2-phenylthiazolidine-4-carboxylic acid precursor have been determined by X-ray crystallography []. This structural information is crucial for understanding the stereochemistry and conformation of these compounds, which can influence their biological activity and interactions with target molecules.
Q5: Are there alternative synthetic approaches to 2-phenylthiazolidine-4-carboxylic acid beyond traditional methods?
A5: Yes, researchers have explored the use of microwave irradiation to synthesize 2-phenylthiazolidine-4-carboxylic acid from L-cysteine []. This method demonstrated advantages in terms of reaction speed, safety, and yield compared to conventional heating methods. The successful application of microwave technology in this synthesis highlights its potential for preparing optically active compounds more efficiently.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



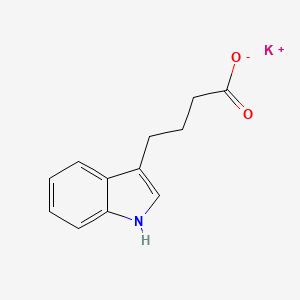
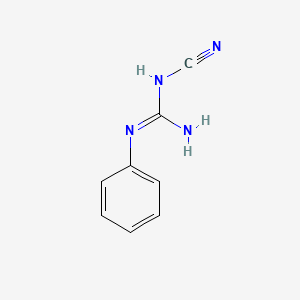


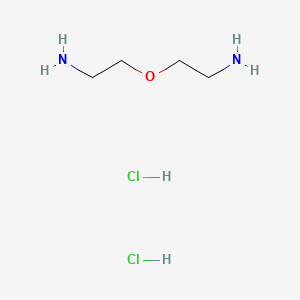
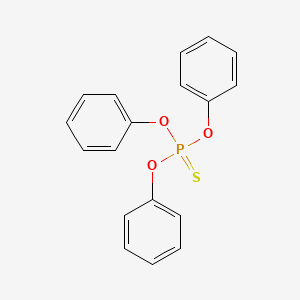
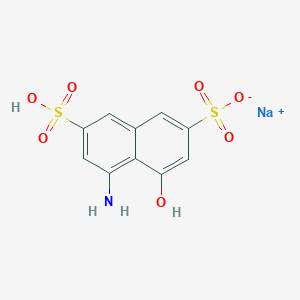
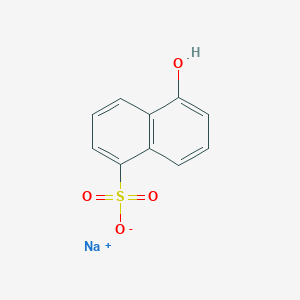

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)
